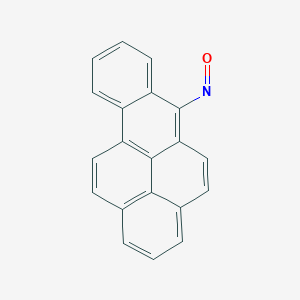

6-Nitrosobenzo(a)pyrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

118745-15-6 |

|---|---|

Molecular Formula |

C20H11NO |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

6-nitrosobenzo[a]pyrene |

InChI |

InChI=1S/C20H11NO/c22-21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H |

InChI Key |

ICRDTHCKNWXAFG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2N=O)C=CC5=CC=CC(=C54)C=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2N=O)C=CC5=CC=CC(=C54)C=C3 |

Other CAS No. |

118745-15-6 |

Synonyms |

6-nitrosobenzo(a)pyrene 6-NO-BaP |

Origin of Product |

United States |

Foundational Research Perspectives on 6 Nitrosobenzo a Pyrene Within Environmental Toxicology

Significance of Nitrated Polycyclic Aromatic Hydrocarbons as Environmental Contaminants in Research

Nitrated polycyclic aromatic hydrocarbons (NPAHs) represent a significant class of environmental contaminants that have garnered considerable research interest due to their mutagenic and carcinogenic properties. tandfonline.comresearchgate.net These compounds are formed through the incomplete combustion of organic materials and secondary atmospheric reactions of polycyclic aromatic hydrocarbons (PAHs) with nitrogen oxides. researchgate.netnih.gov Sources of NPAHs are varied and include vehicle emissions, particularly from diesel engines, industrial processes, and the burning of fossil fuels. nih.govontosight.ai

The presence of a nitro functional group on the aromatic ring structure of PAHs can enhance their biological activity, often making them more potent mutagens and carcinogens than their parent compounds. researchgate.netaaqr.org Research has indicated that the toxicity of NPAHs can be 10 to 100,000 times greater than their unsubstituted parent PAHs. researchgate.net This increased toxicity is a key reason for the focus on NPAHs in environmental toxicology research.

Role of 6-Nitrosobenzo(a)pyrene as a Critical Metabolite in Carcinogenesis Research Paradigms

Within the extensive field of carcinogenesis research, this compound has been identified as a critical metabolite of 6-nitrobenzo(a)pyrene. nih.govresearchgate.net The metabolic conversion of 6-nitrobenzo(a)pyrene to this compound is a significant activation pathway that is believed to play a role in the compound's carcinogenicity. nih.govresearchgate.net

Research has shown that 6-nitrobenzo(a)pyrene can be metabolized by human intestinal microflora to form this compound and 6-aminobenzo(a)pyrene. nih.govx-mol.com Studies using the Salmonella typhimurium assay have demonstrated that this compound is a potent, direct-acting mutagen. nih.govresearchgate.net This mutagenicity suggests a mechanism by which the compound can interact with DNA, leading to mutations that may initiate the process of cancer development. ontosight.ai

The formation of this compound is a key step in the bioactivation of 6-nitrobenzo(a)pyrene, a process that transforms a less reactive compound into a more reactive one capable of damaging cellular macromolecules like DNA. The study of this specific metabolite is central to understanding the molecular mechanisms underlying the carcinogenicity of certain nitrated PAHs.

Elucidation of Metabolic Pathways Leading to 6 Nitrosobenzo a Pyrene Formation

Nitroreduction as the Primary Biotransformation Pathway from 6-Nitrobenzo[a]pyrene

The principal metabolic route for the formation of 6-nitrosobenzo(a)pyrene is the nitroreduction of 6-nitrobenzo[a]pyrene. nih.govx-mol.com This process involves the enzymatic conversion of the nitro group (-NO2) to a nitroso group (-NO).

Two-Electron Reduction Mechanisms in this compound Generation

The generation of this compound from 6-nitrobenzo[a]pyrene is a two-electron reduction process. nih.govx-mol.com This reduction is a critical step in the metabolic activation of 6-nitrobenzo[a]pyrene, leading to the formation of a highly reactive electrophilic intermediate. This intermediate can then interact with cellular macromolecules, such as DNA.

Subsequent Reduction to 6-Aminobenzo[a]pyrene

Following its formation, 6-nitrosobenzo[a]pyrene can be further reduced to 6-aminobenzo[a]pyrene. nih.govx-mol.com This subsequent reduction is also a significant metabolic pathway. The conversion of 6-nitrobenzo[a]pyrene to 6-aminobenzo[a]pyrene has been observed in studies utilizing human intestinal microflora. nih.govx-mol.com

Enzymatic Systems Governing this compound Production

Both mammalian and microbial enzymes play a crucial role in the metabolic conversion of 6-nitrobenzo[a]pyrene to 6-nitrosobenzo[a]pyrene.

Contribution of Gut Microbiota-Associated Nitroreductases to 6-Nitrosobenzo[a]pyrene Formation

The human intestinal microflora is a significant contributor to the nitroreduction of 6-nitrobenzo[a]pyrene. nih.govx-mol.com Studies have demonstrated that anaerobic incubation of 6-nitrobenzo[a]pyrene with rat intestinal microflora leads to its metabolism into 6-aminobenzo[a]pyrene, with 6-nitrosobenzo[a]pyrene as an intermediate. tandfonline.com This highlights the important role of gut bacteria in the metabolic activation of this environmental pollutant. nih.govx-mol.comresearchgate.net

Comparative Metabolic Activation Profiles of Isomeric Nitrobenzo[a]pyrenes and Related Nitro-Polycyclic Aromatic Hydrocarbons

The metabolic activation of nitrobenzo[a]pyrene isomers is not uniform and is influenced by the position of the nitro group on the benzo[a]pyrene (B130552) ring system. nih.gov The extent of nitroreduction by intestinal microflora has been shown to differ among isomers, with the order being 3-nitro-BaP > 6-nitro-BaP > 1-nitro-BaP. tandfonline.com After 48 hours of incubation, 51% of 6-nitro-BaP was metabolized to 6-amino-BaP. tandfonline.com

This variability in metabolic rates suggests a high degree of substrate specificity among the nitroreductases of the intestinal microflora. tandfonline.com Furthermore, the orientation of the nitro substituent relative to the aromatic system can impact its mutagenic activity. nih.gov Isomeric nitrobenzo[a]pyrenes can be activated through nitroreduction, ring-oxidation, or a combination of both pathways. nih.gov

Molecular and Cellular Mechanisms of 6 Nitrosobenzo a Pyrene Induced Genotoxicity

Quantitative Assessment of Direct-Acting Mutagenicity in Prokaryotic and Eukaryotic Systems

6-Nitrosobenzo(a)pyrene is recognized for its ability to induce mutations directly, without the need for metabolic activation by host enzymes, a characteristic that distinguishes it from many other PAHs. nih.govx-mol.comcncb.ac.cn This direct-acting mutagenicity has been quantified in both bacterial and mammalian cell systems.

The mutagenic potential of this compound has been demonstrated in bacterial reverse mutation assays, commonly known as the Ames test, using various strains of Salmonella Typhimurium. Research has shown that this compound, a two-electron reduction product of 6-nitrobenzo[a]pyrene, exhibits strong direct-acting mutagenicity in this assay. nih.govx-mol.com Studies investigating a series of nitro-PAHs have indicated that those with a nitro substituent oriented perpendicular to the aromatic system, like this compound, tend to show weak or no direct-acting mutagenicity unless they possess a low first half-wave reduction potential. cncb.ac.cn The potent activity of this compound suggests it meets the electronic criteria for high mutagenicity. cncb.ac.cn Its activity has been noted in strains such as TA98 and TA100, which are designed to detect frameshift and base-pair substitution mutations, respectively. cncb.ac.cn

Table 1: Mutagenicity Profile of this compound in Salmonella Typhimurium

| Compound | Test System | Metabolic Activation | Observed Effect | Reference(s) |

|---|---|---|---|---|

| This compound | Salmonella typhimurium | Not required | Strong direct-acting mutagenicity | nih.gov, x-mol.com |

The direct-acting mutagenicity of this compound is not limited to prokaryotic systems. Studies using mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, have also confirmed its potent mutagenic effects. tandfonline.comnih.gov Research comparing various nitrobenzo[a]pyrene metabolites found that 6-nitrosobenzo[a]pyrene was a potent, direct-acting mutagen in CHO cells. nih.gov This activity in mammalian cells underscores the potential hazard of this compound to human health, as it demonstrates its ability to damage DNA in a eukaryotic context, which is more directly relevant to human physiology.

Table 2: Mutagenic Potency of this compound in Mammalian Cells

| Compound | Test System | Metabolic Activation | Observed Effect | Reference(s) |

|---|

Characterization of DNA Adduct Formation by this compound

The primary mechanism behind the genotoxicity of this compound is its ability to covalently bind to DNA, forming structures known as DNA adducts. ontosight.ai These adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.

The structural identification of DNA adducts is crucial for understanding the specific types of genetic damage caused by a chemical. For nitro-PAHs, metabolic reduction of the nitro group leads to reactive N-hydroxyarylamine intermediates that can bind to DNA. In the case of related compounds like 1- and 3-nitrosobenzo[a]pyrene, the major adducts identified in CHO cells were 6-(deoxyguanosin-N2-yl)-1-aminobenzo[a]pyrene and 6-(deoxyguanosin-N2-yl)-3-aminobenzo[a]pyrene, respectively. nih.gov While the specific adduct for this compound was examined for comparison, the detailed structure was not explicitly reported in the same study. nih.gov However, based on the reactivity of similar compounds, it is proposed that this compound forms adducts primarily through its reduced amine derivative binding to DNA bases. nih.govdntb.gov.ua Studies on the related compound 6-methylbenzo[a]pyrene (B1207296) have shown that activation via one-electron oxidation leads to the formation of an adduct where the 6-methyl group is bound to the 2-amino group of deoxyguanosine (dG). nih.gov This suggests that the C6 position of the benzo[a]pyrene (B130552) ring system is a site of reactivity leading to DNA adduction.

A variety of sensitive analytical techniques are employed to detect and quantify DNA adducts. The ³²P-postlabeling assay is an extremely sensitive method capable of detecting very low levels of DNA adducts, as low as one adduct in 10¹⁰ nucleotides. researchgate.net This technique has been utilized to characterize the DNA adducts produced by nitrobenzo[a]pyrene metabolites in CHO cells. nih.gov The method involves enzymatically digesting the DNA to nucleotides, labeling the adducted nucleotides with radioactive phosphorus (³²P), and then separating them using chromatography. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of PAH-DNA adducts. nih.govnih.gov Often coupled with fluorescence detection or mass spectrometry (MS), HPLC allows for the separation, identification, and quantification of specific adducts. d-nb.infonih.gov For instance, HPLC with fluorescence has been used to detect benzo[a]pyrene-tetrols, which are hydrolysis products of DNA adducts, in various biological samples. nih.govpsu.edu The combination of these methods, such as ³²P-postlabeling followed by HPLC analysis, provides a powerful tool for creating a detailed profile of the DNA adducts formed by compounds like this compound. nih.gov

Table 3: Analytical Methods for Profiling this compound-DNA Adducts

| Analytical Technique | Description | Application in PAH Adduct Analysis | Reference(s) |

|---|---|---|---|

| ³²P-Postlabeling | Highly sensitive assay involving enzymatic DNA digestion and radioactive labeling of adducted nucleotides. | Used to characterize DNA adducts from nitrobenzo[a]pyrene metabolites in CHO cells. | nih.gov, researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | A chromatographic technique used to separate, identify, and quantify components in a mixture. | Used with fluorescence or MS detectors to analyze specific PAH-DNA adducts and their derivatives. | d-nb.info, nih.gov, nih.gov |

| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions, providing structural information. | Often coupled with HPLC (LC-MS) to identify and structurally characterize DNA adducts. | healtheffects.org, researchgate.net |

Research into the DNA adducts formed by benzo[a]pyrene derivatives consistently points to the guanine (B1146940) base as a primary target. Specifically, the exocyclic N² position of guanine (2-amino group) is a frequent site of covalent modification. nih.govnih.gov Studies on 1- and 3-nitrosobenzo[a]pyrene have definitively identified 10-(deoxyguanosin-N²-yl) and 6-(deoxyguanosin-N²-yl) adducts, respectively. nih.gov Similarly, research on 6-methylbenzo[a]pyrene also identified adducts at the N²-position of deoxyguanosine. nih.gov Benzo[a]pyrene itself is known to form N²-BP-dG adducts that are mutagenic and can block replicative DNA polymerases. nih.gov Given the consistent findings with closely related analogues, it is highly probable that this compound also forms a major adduct at the N² position of deoxyguanosine, specifically a 6-(deoxyguanosin-N²-yl)-aminobenzo[a]pyrene adduct, following its reduction.

Mechanistic Contributions of 6 Nitrosobenzo a Pyrene to Carcinogenic Pathways

Linkages between 6-Nitrosobenzo(a)pyrene Formation and Tumorigenicity of Precursor Nitro-Polycyclic Aromatic Hydrocarbons in Animal Models

The carcinogenic potential of 6-nitrobenzo(a)pyrene is intrinsically linked to its metabolic activation into reactive intermediates, with this compound being a key metabolite in this process. Research has demonstrated that the environmental pollutant 6-nitrobenzo(a)pyrene can be metabolized by human intestinal microflora into this compound and 6-aminobenzo(a)pyrene. researchgate.net The two-electron reduction product, this compound, has been shown to be a potent direct-acting mutagen in the Salmonella typhimurium assay, indicating that the nitroreduction pathway is a critical step in the bioactivation of its parent compound. researchgate.net This suggests that 6-nitrobenzo(a)pyrene, which may not be a direct-acting mutagen itself, can become hazardous in vivo through metabolic processes carried out by gut bacteria. researchgate.net

The tumorigenicity of various nitro-PAHs can differ significantly based on the position of the nitro group and the parent ring system. nih.gov For example, 6-nitrochrysene has been shown to be exceptionally tumorigenic in newborn mice, while other nitro-PAHs are weakly active or inactive. nih.govsci-hub.st This highlights the complexity of structure-activity relationships among this class of compounds.

| Compound | Total Dose (nmol) | Liver Tumor Incidence (%) | Lung Tumor Incidence (%) |

|---|---|---|---|

| Benzo(a)pyrene | 560 | 49% | 35% |

| 6-Nitrobenzo(a)pyrene | 560 | 28% | 14% |

| Benz(a)anthracene | 2800 | 79% | Not Reported |

| 7-Nitrobenz(a)anthracene | 2800 | 28% | Not Reported |

Molecular Mechanisms Linking this compound-Induced DNA Adducts to Carcinogenic Progression

The carcinogenicity of many nitro-PAHs is driven by their metabolic activation to reactive species that covalently bind to DNA, forming DNA adducts. The conversion of 6-nitrobenzo(a)pyrene to this compound represents a critical activation step. This nitroreduction pathway ultimately leads to the formation of electrophilic intermediates that can attack nucleophilic sites on DNA bases.

While the specific adducts of this compound are not as extensively characterized as those of its parent compound, the general mechanism for related nitro-PAHs involves the formation of N-hydroxyarylamine intermediates which can then form adducts, primarily at the C8 position of guanine (B1146940). nih.gov For example, a DNA adduct identified from the related compound 3-nitrobenzo(a)pyrene (B1210395), following nitroreduction, was 6-(deoxyguanosin-N2-yl)-3-amino-B[a]P. nih.gov These bulky adducts distort the DNA double helix. wikipedia.org

This structural distortion can interfere with normal cellular processes like DNA replication and transcription. If not repaired by the cell's DNA repair machinery, these adducts can lead to misincorporation of nucleotides during DNA synthesis, resulting in permanent mutations. The accumulation of mutations in critical genes is a hallmark of carcinogenic progression. High levels of DNA adducts are often predictive of lung cancer risk, reflecting both the exposure to environmental carcinogens and an individual's susceptibility. uu.nl

Structure Activity Relationship Sar Investigations of 6 Nitrosobenzo a Pyrene Reactivity and Biological Impact

Influence of Nitroso Group Regioisomerism on Genotoxic Potential and Metabolic Activation Pathways

The position of the nitroso group on the benzo(a)pyrene molecule significantly influences its genotoxicity and the pathways through which it is metabolically activated. While direct comparative studies on the genotoxicity of all nitrosobenzo(a)pyrene regioisomers are limited, research on the precursor molecules, nitrobenzo[a]pyrenes, provides valuable insights into the structure-activity relationships.

The metabolic activation of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is a critical determinant of their mutagenic and carcinogenic properties. This activation can proceed through several pathways, including reduction of the nitro group and ring oxidation. The qualitative and quantitative outcomes of these metabolic processes are highly dependent on the specific isomer .

For 6-nitrobenzo(a)pyrene, a primary metabolic activation pathway involves the reduction of the nitro group. This process, which can be carried out by intestinal microflora, leads to the formation of 6-nitrosobenzo(a)pyrene. This intermediate has been shown to be a potent, direct-acting mutagen in bacterial assays, indicating that it can exert its genotoxic effects without the need for further metabolic conversion. The formation of this reactive nitroso intermediate is a key step in the bioactivation of 6-nitrobenzo(a)pyrene.

Studies comparing the metabolism of different nitrobenzo[a]pyrene isomers have revealed significant differences in their rates of nitroreduction. For instance, the order of the extent of nitroreduction by rat intestinal microflora has been shown to be 3-nitrobenzo(a)pyrene (B1210395) > 6-nitrobenzo(a)pyrene > 1-nitrobenzo(a)pyrene. This suggests that the position of the nitro group affects the substrate specificity of the nitroreductase enzymes.

The tumorigenicity of nitrobenzo[a]pyrene isomers also varies with the position of the nitro group. For example, 3,6-dinitrobenzo[a]pyrene has been found to be a potent carcinogen, while 1,6-dinitrobenzo[a]pyrene did not induce tumors in one study. This difference in carcinogenic activity may be related to the mutagenicity of their respective nitroso and amino metabolites. Such findings underscore the critical role that regioisomerism plays in determining the ultimate biological impact of these compounds.

The genotoxic potential of nitroarenes is not solely dependent on the ease of nitroreduction. The three-dimensional structure of the molecule and the orientation of the nitro group relative to the aromatic rings also play a crucial role. For a nitroaromatic compound to be mutagenic, it is generally understood that the nitro group must be able to achieve a coplanar orientation with the aromatic system, which facilitates the necessary electronic interactions for metabolic activation and DNA adduction.

In mammalian systems, the metabolic activation of nitroarenes is complex, potentially involving both nitroreduction and ring oxidation. The interplay between these pathways is influenced by the specific isomer and the metabolic capacity of the target tissue. The genotoxic effects observed, such as the induction of DNA adducts, sister-chromatid exchanges, and gene mutations, are a direct consequence of the specific metabolic pathways that are operative for a given regioisomer.

| Feature | 1-Nitrobenzo(a)pyrene | 3-Nitrobenzo(a)pyrene | 6-Nitrobenzo(a)pyrene |

|---|---|---|---|

| Rate of Nitroreduction by Intestinal Microflora | Low | High | Moderate |

| Metabolites | 1-Aminobenzo(a)pyrene | 3-Aminobenzo(a)pyrene | This compound, 6-Aminobenzo(a)pyrene |

| Mutagenicity of Nitroso- intermediate | Data not available | Data not available | Strong, direct-acting mutagen |

| Tumorigenicity | Weak carcinogen | Weak carcinogen | Data not available for direct comparison |

Comparative Toxicological Profiles of this compound and Structurally Related Aromatic Nitroso Compounds

The toxicological profile of this compound can be understood in the broader context of aromatic nitroso compounds. These compounds, as a class, are known for their electrophilic nature and their ability to interact with biological macromolecules, including DNA. The specific toxicological properties of an individual aromatic nitroso compound are determined by its unique chemical structure, which influences its reactivity, metabolic fate, and ability to induce cellular damage.

Aromatic nitroso compounds are often formed as intermediates in the metabolic reduction of nitroaromatic compounds. The genotoxicity of many nitroaromatics is, in fact, mediated through the formation of these reactive nitroso derivatives. The subsequent steps in the metabolic pathway can lead to the formation of N-hydroxyarylamines, which can be further activated to form highly reactive nitrenium ions that readily form adducts with DNA.

When comparing this compound to other aromatic nitroso compounds, several factors must be considered, including the size and complexity of the aromatic system, the position of the nitroso group, and the presence of other functional groups. The large, polycyclic aromatic structure of benzo[a]pyrene (B130552) provides a large surface area for intercalation into DNA, which may enhance the ability of the nitroso group to interact with DNA bases.

The toxicological effects of N-nitroso compounds can vary significantly between different species and target organs. For example, many nitrosamines are potent liver carcinogens in rats, while others target the esophagus or bladder. These differences in organ specificity are often related to the tissue-specific expression of metabolic enzymes that are required for the activation of these compounds.

In the case of this compound, its direct-acting mutagenicity in bacterial systems suggests that it is sufficiently reactive to damage DNA without prior metabolic activation by host enzymes. This property may distinguish it from some other aromatic nitroso compounds that require further metabolic processing to exert their genotoxic effects.

| Compound | Class | Primary Metabolic Activation | Key Toxicological Feature |

|---|---|---|---|

| This compound | Nitroso-PAH | Formed via nitroreduction of 6-nitrobenzo(a)pyrene | Strong, direct-acting mutagen |

| N-Nitrosodimethylamine (NDMA) | Nitrosamine | Metabolic activation required | Potent hepatocarcinogen |

| N-Nitroso-N-methylurea (NMU) | Nitrosoalkylamide | Does not require metabolic activation | Induces tumors in the nervous system of rats |

| 2-Nitronaphthalene | Nitro-PAH | Nitroreduction | Genotoxic |

Advanced Methodological Frameworks for 6 Nitrosobenzo a Pyrene Research

Synthetic Approaches for 6-Nitrosobenzo(a)pyrene and its Labeled Analogs for Mechanistic Tracking

The synthesis of this compound for research purposes is intrinsically linked to the synthesis of its nitro precursor, 6-nitrobenzo(a)pyrene. A common synthetic route to 6-nitrobenzo(a)pyrene involves the nitration of a reduced form of benzo(a)pyrene, followed by dehydrogenation. Specifically, 7,8,9,10-tetrahydrobenzo[a]pyrene (B1221477) can be nitrated using sodium nitrate (B79036) in a solution of trifluoroacetic acid and acetic anhydride. This reaction yields a mixture of nitrated isomers, including 1-, 3-, and 6-nitro-7,8,9,10-tetrahydrobenzo[a]pyrene, which can be separated chromatographically. The isolated 6-nitro-7,8,9,10-tetrahydrobenzo[a]pyrene is then dehydrogenated, often using a reagent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to produce 6-nitrobenzo[a]pyrene in high yield. nih.govnih.gov

The subsequent conversion of 6-nitrobenzo[a]pyrene to 6-nitrosobenzo[a]pyrene is a critical step that can be achieved through controlled reduction. For instance, human intestinal microflora have been shown to metabolize 6-nitrobenzo[a]pyrene to both 6-nitrosobenzo[a]pyrene and 6-aminobenzo[a]pyrene, indicating a biological pathway for this conversion. nih.gov

For mechanistic tracking and quantitative analysis, the synthesis of isotopically labeled analogs is essential. While specific protocols for the synthesis of labeled 6-nitrosobenzo[a]pyrene are not widely detailed in publicly available literature, the general approach would involve incorporating isotopes such as ³H, ¹³C, or ¹⁵N into the benzo(a)pyrene backbone or the nitro/nitroso functional group. For example, ³H-labelled 6-nitrobenzo[a]pyrene has been reported as commercially available, which could serve as a starting material for the synthesis of ³H-labeled 6-nitrosobenzo[a]pyrene. nih.gov The synthesis of ¹³C-labeled benzo(a)pyrene metabolites has been achieved through multi-step processes, providing a basis for the potential synthesis of labeled this compound.

Analytical Chemistry Techniques for Detection and Quantification of this compound and its Metabolites in Complex Biological Matrices

The detection and quantification of this compound and its metabolites in complex biological matrices such as tissues and fluids require highly sensitive and specific analytical techniques. High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection is a cornerstone methodology in this field. nih.gov

Metabolites of the related compound, 6-nitrobenzo[a]pyrene, have been successfully separated and identified using HPLC. nih.gov For instance, in studies of its metabolism by rat liver homogenates, HPLC analysis identified benzo[a]pyrene (B130552) and 6-acetoxy-benzo[a]pyrene as products, which were further characterized by UV-visible and mass spectrometry. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of PAHs and their derivatives. nih.gov For sensitive quantification, tandem mass spectrometry (MS/MS) can be employed. A highly sensitive GC-NICI-MS/MS (Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry) method has been developed for the quantification of benzo[a]pyrene tetrol, a hydrolysis product of a reactive metabolite of benzo[a]pyrene, in urine with a lower limit of quantification of 50 pg/L. nih.gov Such advanced techniques could be adapted for the trace analysis of this compound metabolites.

Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), offer a high-throughput screening approach. Monoclonal antibodies have been developed to recognize benzo[a]pyrene, and an indirect competitive ELISA has been established for its detection in biological samples with limits of detection in the sub-µg/L range. mdpi.com This approach could potentially be extended to develop antibodies specific for this compound.

Table 1: Analytical Techniques for PAH and Derivative Analysis

| Technique | Detector | Application | Reported Sensitivity |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Fluorescence, Mass Spectrometry (MS) | Separation and quantification of PAHs and their metabolites in biological and environmental samples. nih.gov | Limits of detection in the pg/mL to ng/mL range. nih.gov |

| Gas Chromatography (GC) | Mass Spectrometry (MS, MS/MS) | Analysis of volatile and semi-volatile PAHs and their derivatives. nih.gov | Lower limit of quantification of 50 pg/L for benzo[a]pyrene tetrol in urine using GC-NICI-MS/MS. nih.gov |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Colorimetric/Fluorometric | Screening of benzo[a]pyrene in biological samples. mdpi.com | IC50 value of 3.73 ± 0.43 µg/L for benzo[a]pyrene. mdpi.com |

In Vitro Experimental Models for Mechanistic Toxicology Studies

Bacterial Mutagenicity Assays (e.g., Ames Test with Salmonella typhimurium)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. Studies have shown that 6-nitrosobenzo[a]pyrene is a potent direct-acting mutagen in Salmonella typhimurium. nih.gov This is in contrast to its precursor, 6-nitrobenzo[a]pyrene, which requires metabolic activation, for example by a rat liver S9 fraction, to exhibit mutagenicity in the Ames test. nih.govnih.gov The direct-acting mutagenicity of 6-nitrosobenzo[a]pyrene suggests that it is a proximate mutagenic metabolite of 6-nitrobenzo[a]pyrene. The mutagenicity of nitro-PAHs in the Ames test is often enhanced in specific tester strains that have elevated levels of nitroreductase or O-acetyltransferase activity, which are involved in the metabolic activation of these compounds.

Mammalian Cell Culture Systems (e.g., Chinese Hamster Ovary Cells, Primary Cell Cultures)

Mammalian cell culture systems provide a more biologically relevant model for assessing the genotoxicity and cytotoxicity of compounds in eukaryotic cells. While specific studies on 6-nitrosobenzo[a]pyrene in Chinese Hamster Ovary (CHO) cells are not extensively documented, the related compound 6-nitrobenzo[a]pyrene has been shown to exhibit weak mutagenic activity in CHO cells. nih.gov

Human tissue organoids are an emerging in vitro model that more closely mimics the three-dimensional structure and function of human organs. Organoids derived from various human tissues, including the liver, have been shown to be capable of metabolizing benzo[a]pyrene and forming DNA adducts, demonstrating their utility in studying the metabolic activation of PAHs. nih.govmdpi.com Such models would be highly valuable for investigating the metabolism and toxicity of 6-nitrosobenzo[a]pyrene in a human-relevant context.

Subcellular Fractionation Studies (e.g., Liver Microsomes, S9 Fractions)

Subcellular fractions, such as liver microsomes and the S9 fraction (a 9000g supernatant of a tissue homogenate), are instrumental in studying the in vitro metabolism of xenobiotics. The S9 fraction contains both microsomal and cytosolic enzymes and is commonly used in the Ames test to provide metabolic activation. The mutagenicity of 6-nitrobenzo[a]pyrene in the Ames test is enhanced in the presence of rat liver S9, indicating that it is metabolized to mutagenic products by enzymes present in this fraction. nih.govwur.nl

Metabolism studies of 6-nitrobenzo[a]pyrene using rat liver homogenates and microsomal fractions have identified denitrated products such as benzo[a]pyrene, as well as ring-hydroxylated metabolites. nih.govnih.gov These studies suggest that both nitroreduction and ring oxidation are important metabolic pathways for this compound.

In Vivo Animal Models for Investigating Metabolic Activation, DNA Adduct Formation, and Carcinogenesis Mechanisms

In vivo animal models are crucial for understanding the complex processes of metabolic activation, DNA adduct formation, and carcinogenesis of 6-nitrosobenzo[a]pyrene in a whole-organism context. While specific in vivo studies focusing solely on 6-nitrosobenzo[a]pyrene are limited, research on the parent compound, 6-nitrobenzo[a]pyrene, provides valuable insights.

The tumorigenicity of 6-nitrobenzo[a]pyrene has been investigated in the newborn mouse model. Following intraperitoneal administration, 6-nitrobenzo[a]pyrene was found to have a lower hepatic tumor incidence in male mice compared to the parent compound, benzo[a]pyrene. nih.gov This suggests that the addition of the nitro group at the 6-position may alter the carcinogenic potential of the benzo[a]pyrene molecule. Other 6-substituted benzo(a)pyrene derivatives have also been tested for carcinogenicity in mice via subcutaneous injection. bl.uknih.gov

The formation of DNA adducts is a key event in the initiation of chemical carcinogenesis. In vivo studies with benzo[a]pyrene in rats have demonstrated the formation of DNA adducts in various tissues, including the lung and liver. koreascience.krwho.int The analysis of DNA adducts is often performed using sensitive techniques such as ³²P-postlabeling. The metabolic activation of nitro-PAHs can proceed through two main pathways: nitroreduction and ring oxidation, both of which can lead to the formation of DNA-reactive metabolites and subsequent DNA adducts. nih.gov

Table 2: Investigated Endpoints of Benzo(a)pyrene Derivatives in Animal Models

| Compound | Animal Model | Route of Administration | Investigated Endpoints | Key Findings |

|---|---|---|---|---|

| 6-Nitrobenzo(a)pyrene | Newborn Mouse | Intraperitoneal | Tumorigenicity (hepatic and lung tumors) | Lower hepatic tumor incidence in males compared to benzo(a)pyrene. nih.gov |

| Benzo(a)pyrene | Rat | Intraperitoneal | DNA adduct formation in lung and liver | Demonstrated formation of characteristic DNA adducts. koreascience.krwho.int |

| 6-Substituted Benzo(a)pyrene Derivatives | Mouse | Subcutaneous | Carcinogenicity | Carcinogenic potential varies with the substituent at the 6-position. bl.uknih.gov |

Theoretical and Computational Chemistry Approaches to 6 Nitrosobenzo a Pyrene Research

Quantum Chemical Modeling of Nitroreduction and Subsequent Reactivity of 6-Nitrosobenzo(a)pyrene

Quantum chemical modeling, particularly Density Functional Theory (DFT), is a powerful method for investigating the electronic structure and reactivity of molecules. In the context of this compound, these models are crucial for understanding the metabolic activation pathway, specifically the nitroreduction process. The reduction of a nitro group to a nitroso group is a key step in the activation of many nitroaromatic compounds. mdpi.com

Computational studies on simpler nitroaromatic compounds, such as nitrobenzene, have utilized quantum chemical methods to model the initial steps of reduction. mdpi.com These studies often employ cluster approximations to simulate the interaction of the nitro group with biological reducing agents or metallic surfaces. mdpi.com The insights gained from these models can be extrapolated to more complex systems like this compound.

The primary goal of these quantum chemical studies is to elucidate the reaction mechanism and energetics of the nitroreduction process. For instance, DFT calculations can be used to determine the geometry of the transition states and the activation energies for the electron transfer steps involved in the conversion of the nitro group to a nitroso group. rsc.org The orientation of the nitro group relative to the aromatic ring system has been shown to be a critical factor in its reduction affinity. rsc.org DFT calculations have demonstrated that a parallel orientation of the nitro group to a catalytic surface facilitates stronger binding and promotes reduction due to enhanced orbital overlap. rsc.org

Furthermore, quantum chemical methods can predict the reactivity of the resulting this compound. The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can indicate the most likely sites for subsequent reactions, including the formation of DNA adducts.

A comparative study of different DFT functionals for investigating the reduction mechanisms of aromatic nitro and nitroso compounds found that while several functionals show good linear correlation with experimental data, there can be systematic deviations, highlighting the importance of accurately describing solvation effects for charged species. semanticscholar.org

Molecular Dynamics Simulations of this compound-DNA Interactions and Adduct Stability

MD simulations can reveal the conformational changes induced in the DNA double helix upon adduct formation. These simulations can track the movement of every atom in the system over time, providing a dynamic picture of the DNA-adduct complex. chemrxiv.org For BPDE-DNA adducts, MD simulations have shown that the bulky aromatic ring system of the carcinogen intercalates into the DNA structure, causing significant local distortions, such as bending and unwinding of the helix. nih.govnih.gov These structural perturbations are believed to be a key factor in the recognition of the adduct by the cellular DNA repair machinery. nih.govnih.gov

The stability of the DNA adduct is another critical aspect that can be investigated using MD simulations. By calculating the interaction energies between the adduct and the DNA, as well as the surrounding solvent molecules, researchers can assess the thermodynamic stability of the complex. mdpi.com The simulations can also identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to the stability of the adduct. mdpi.com

Furthermore, MD simulations can shed light on the influence of the DNA sequence context on the conformation and stability of the adduct. nih.gov Studies on BPDE adducts have revealed that the local sequence of DNA bases can significantly impact the orientation of the carcinogen and the resulting helical distortions. nih.gov This sequence-dependent behavior may explain the observed "hotspots" for mutation at specific DNA sites. nih.gov

| Parameter | Description | Typical Software/Force Field |

| System Setup | The initial coordinates of the DNA-adduct complex are generated, often from experimental data or molecular docking. The system is then solvated in a box of water molecules and neutralized with ions. | GROMACS, AMBER |

| Equilibration | The system is gradually heated and equilibrated to the desired temperature and pressure to relax any steric clashes and achieve a stable starting configuration. | NPT/NVT ensembles |

| Production Run | A long simulation is performed to sample the conformational space of the DNA-adduct complex. Trajectories of atomic positions are saved for analysis. | Nanoseconds to microseconds |

| Analysis | Various properties are calculated from the trajectories, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), interaction energies, and DNA helical parameters. | VMD, PyMOL |

Structure-Property and Structure-Activity Prediction Models for Nitroso-Polycyclic Aromatic Hydrocarbons

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.gov These models are widely used in toxicology to predict the potential hazards of chemicals and to prioritize them for further testing. europa.eu For nitroso-polycyclic aromatic hydrocarbons (nitroso-PAHs), QSAR models can be developed to predict their mutagenicity and carcinogenicity. nih.goveuropa.eu

The development of a QSAR model typically involves several steps:

Data Collection: A dataset of compounds with known biological activity (e.g., mutagenic potency) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the molecular descriptors to the biological activity.

Model Validation: The predictive performance of the model is rigorously evaluated using statistical techniques like cross-validation and external validation. europa.eu

For nitroarenes and aromatic amines, QSAR studies have revealed that hydrophobicity plays a major role in determining the potency of active compounds, while electronic factors are more important for differentiating between active and inactive compounds. nih.gov The specific molecular descriptors used in these models can vary, but often include parameters like the logarithm of the octanol-water partition coefficient (logP) as a measure of hydrophobicity, and the energies of the HOMO and LUMO as electronic descriptors. nih.gov

In the case of nitroso compounds, QSAR models have been developed to predict their carcinogenic potency. nih.gov One such study on a set of 39 nitroso-compounds found that a model based on spectral moments weighted with atomic charges, polarizability, and hydrophobicity, as well as Abraham indexes, could account for about 84% of the variance in the experimental data. nih.gov

The Benigni/Bossa rulebase, a module of the Toxtree software, includes structural alerts for mutagenicity and carcinogenicity, one of which is the aromatic nitroso group. europa.eu This highlights the recognized importance of this functional group in toxicological endpoints.

| Model Type | Endpoint | Key Descriptors |

| QSAR | Mutagenicity | Hydrophobicity (logP), Electronic parameters (HOMO/LUMO energies) |

| QSAR | Carcinogenicity | Spectral moments, Atomic charges, Polarizability, Abraham indexes |

| Structural Alerts | Mutagenicity/Carcinogenicity | Presence of specific functional groups (e.g., aromatic nitroso) |

These predictive models, while not a substitute for experimental testing, provide valuable tools for screening large numbers of compounds and for gaining insights into the molecular features that drive the toxicity of nitroso-PAHs like this compound. europa.eu

Future Research Directions and Unanswered Questions in 6 Nitrosobenzo a Pyrene Toxicology

Integrated Omics Approaches in Elucidating Comprehensive Biological Responses to 6-Nitrosobenzo(a)pyrene

A significant gap in our understanding of this compound is the lack of a comprehensive profile of its biological effects. Integrated omics approaches, including transcriptomics, proteomics, and metabolomics, are essential to delineate the complex cellular responses to this compound. Future research should focus on applying these technologies to systematically map the pathways perturbed by this compound.

Unanswered questions that can be addressed by omics approaches include:

What are the key signaling pathways activated or suppressed by this compound exposure?

How does the cellular response to this compound differ from that of its parent compound, benzo(a)pyrene?

Can specific biomarkers of exposure and effect be identified through multi-omics profiling?

Table 1: Proposed Transcriptomic Analysis of this compound-Exposed Human Lung Epithelial Cells (A549)

| Gene | Function | Predicted Change in Expression | Rationale |

| CYP1A1 | Xenobiotic Metabolism | Upregulation | Potential for metabolic activation similar to other PAHs. |

| GSTM1 | Glutathione S-transferase | Upregulation | Role in detoxification of reactive metabolites. |

| TP53 | Tumor Suppressor | Upregulation | Response to DNA damage. |

| HMOX1 | Oxidative Stress Response | Upregulation | Indication of reactive oxygen species (ROS) production. |

| NFKB1 | Inflammation | Upregulation | Potential pro-inflammatory effects. |

Development of Advanced Analytical Techniques for Low-Level DNA Adduct Detection and Mechanistic Biomarker Identification

The formation of DNA adducts is a critical initiating event in the carcinogenicity of many polycyclic aromatic hydrocarbons (PAHs) and their derivatives. researchgate.net While methods for detecting benzo(a)pyrene-DNA adducts are well-established, there is a pressing need to develop and apply advanced analytical techniques for the specific detection of this compound-DNA adducts. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer the high sensitivity and specificity required to identify and quantify these adducts at environmentally relevant concentrations. frontiersin.orgnih.gov

Future research in this area should aim to:

Synthesize and characterize authentic standards of this compound-DNA adducts.

Develop and validate highly sensitive LC-MS/MS methods for the detection of these adducts in in vitro and in vivo models.

Investigate the persistence and repair of this compound-DNA adducts to understand their mutagenic potential.

Table 2: Potential this compound-DNA Adducts for Future Mechanistic Studies

| Adduct | Potential Site of Formation | Significance | Proposed Analytical Method |

| N-(deoxyguanosin-8-yl)-6-aminobenzo(a)pyrene | C8 of Guanine (B1146940) | Potential major adduct following nitroreduction. | LC-MS/MS |

| N2-(6-benzo(a)pyrenyl)-deoxyguanosine | N2 of Guanine | Potential adduct from reactive intermediates. | 32P-Postlabeling, LC-MS/MS |

| N6-(6-benzo(a)pyrenyl)-deoxyadenosine | N6 of Adenine | Potential minor adduct. | LC-MS/MS |

Refined In Vitro and In Vivo Models for Investigating Complex Exposure Scenarios and Interactions with Other Environmental Factors

To accurately assess the toxicological risks of this compound, it is crucial to move beyond simple, single-compound exposures in traditional cell culture models. Future research should utilize more physiologically relevant in vitro models, such as 3D organoids and co-culture systems, to better mimic human tissues. researchgate.net Furthermore, in vivo studies in appropriate animal models are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its systemic effects. Some studies have utilized in vitro models to assess the toxicity of benzo(a)pyrene, which could be adapted for this compound. nih.govnih.govnih.gov

Key unanswered questions to be addressed with advanced models include:

What are the metabolic pathways of this compound in different tissues?

How does co-exposure to other environmental pollutants, such as other PAHs or heavy metals, influence the toxicity of this compound?

Are there specific windows of susceptibility to this compound exposure during development?

Table 3: Proposed In Vitro and In Vivo Models for this compound Research

| Model | Research Question | Endpoints to be Measured | Rationale |

| Human Lung Organoids | Respiratory Toxicity | Cell viability, inflammatory cytokine release, DNA adduct formation. | More accurately represents the complex 3D architecture and cell types of the human lung. |

| Zebrafish Embryos | Developmental Toxicity | Morphological abnormalities, cardiovascular defects, neurotoxicity. | High-throughput screening for developmental toxicants. nih.gov |

| C57BL/6 Mice | Carcinogenicity and Systemic Toxicity | Tumor incidence and latency, histopathology of major organs, ADME profiling. | Well-established model for PAH carcinogenesis. |

Q & A

Q. What analytical methods are recommended for detecting and quantifying 6-nitrosobenzo(a)pyrene in environmental or biological samples?

To detect this compound, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for high sensitivity and specificity. For environmental matrices like PM2.5, interlaboratory validation using standardized protocols (e.g., NIST’s intercomparison programs) ensures reproducibility . Standard solutions prepared in toluene (e.g., 100 mg/L) are critical for calibration, as noted in environmental analysis protocols . Confirmatory techniques such as nuclear magnetic resonance (NMR) or fluorescence spectroscopy may resolve structural ambiguities in synthetic samples .

Q. What mechanisms underlie the mutagenicity of this compound in bacterial and mammalian cell models?

this compound induces mutagenicity via DNA adduct formation. In Salmonella typhimurium assays, nitroso derivatives intercalate into DNA, causing frameshift mutations. In mammalian cells (e.g., Chinese hamster ovary cells), metabolic activation by cytochrome P450 enzymes generates reactive intermediates that form covalent bonds with guanine residues. Comparative studies show higher mutagenic potency in bacterial systems due to direct enzymatic activation by nitroreductases .

Q. How is this compound formed from its nitro precursor in environmental or biological systems?

The compound is generated via microbial reduction of 6-nitrobenzo(a)pyrene by human intestinal microbiota, particularly under anaerobic conditions. Enzymes like nitroreductases catalyze the conversion of nitro (-NO₂) to nitroso (-NO) groups. This pathway is critical in evaluating the compound’s bioactivation in the gut-liver axis .

Advanced Research Questions

Q. How can researchers address contradictions in mutagenicity data between in vitro and in vivo models for this compound?

Discrepancies often arise from differences in metabolic activation pathways. To reconcile results:

- Use co-culture systems integrating gut microbiota (for nitroso conversion) and hepatic S9 fractions (for mammalian metabolism) .

- Apply physiologically based pharmacokinetic (PBPK) modeling to simulate tissue-specific exposure levels .

- Validate findings using transgenic rodent models deficient in specific metabolic enzymes (e.g., CYP1A1) .

Q. What experimental designs are optimal for studying the synergistic effects of this compound with other polycyclic aromatic hydrocarbons (PAHs)?

- Dose-response matrix designs : Test binary or ternary mixtures of this compound with benzo(a)pyrene or 1-nitropyrene to assess additive/synergistic effects.

- Omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathway-level interactions .

- In silico modeling : Use quantitative structure-activity relationship (QSAR) models to predict combined mutagenic potentials .

Q. How do structural modifications (e.g., nitroso vs. nitro groups) influence the carcinogenic potential of benzo(a)pyrene derivatives?

Comparative mutagenicity assays reveal that nitroso derivatives exhibit higher DNA-binding affinity than nitro or parent PAHs. For instance:

Q. What strategies mitigate false positives/negatives in high-throughput screening (HTS) of this compound metabolites?

- Matrix-matched controls : Include toluene-based standard solutions to account for solvent interference in LC-MS workflows .

- Isotopic labeling : Use deuterated internal standards (e.g., ⁶H-benzo(a)pyrene) to normalize recovery rates .

- Cross-validation : Pair HTS with orthogonal assays (e.g., Ames test + Comet assay) to confirm genotoxicity .

Methodological Frameworks

Q. How can the PICOT framework structure a study on this compound’s health impacts?

Q. What ethical and feasibility criteria (FINER model) apply to this compound research?

- Feasible : Use validated analytical protocols (e.g., NIST intercomparisons) to minimize resource waste .

- Novel : Focus on understudied microbial activation pathways .

- Ethical : Adhere to OECD guidelines for humane endpoints in rodent studies .

Data Interpretation and Reporting

Q. How should researchers report contradictory data on this compound’s environmental persistence?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.